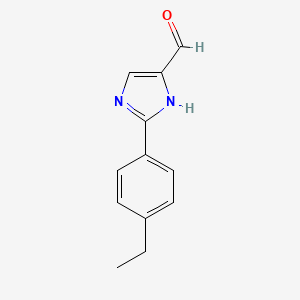![molecular formula C8H7BrF3N3O B13689009 1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)
1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a guanidine moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine typically involves the reaction of 4-bromo-2-(trifluoromethoxy)aniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted guanidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity for these targets. The guanidine moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but lacks the guanidine moiety.
4-Bromo-2-(trifluoromethyl)phenyl thiourea: Contains a thiourea group instead of a guanidine group.
4-Bromo-2-(trifluoromethoxy)phenol: Contains a hydroxyl group instead of a guanidine group.
Uniqueness
1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine is unique due to the presence of both the bromine and trifluoromethoxy groups, which can enhance its reactivity and binding properties. The guanidine moiety also contributes to its distinct chemical and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7BrF3N3O |
|---|---|
Molecular Weight |
298.06 g/mol |
IUPAC Name |
2-[4-bromo-2-(trifluoromethoxy)phenyl]guanidine |
InChI |
InChI=1S/C8H7BrF3N3O/c9-4-1-2-5(15-7(13)14)6(3-4)16-8(10,11)12/h1-3H,(H4,13,14,15) |
InChI Key |
IZBKVQHDNGQINN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane](/img/structure/B13688934.png)
![(S)-2-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]-4-methylpentanamido]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)diphenylmethyl]amino]hexanamide](/img/structure/B13688938.png)
![7-Chlorothieno[3,2-b]pyridin-2-amine](/img/structure/B13688967.png)




![2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13689003.png)


![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)


